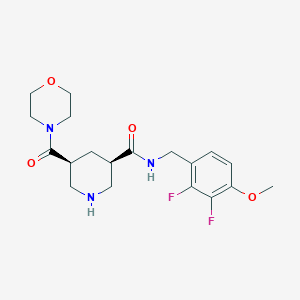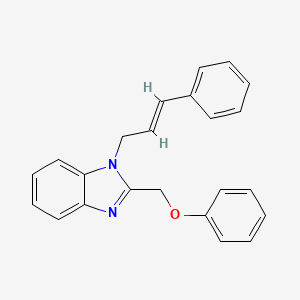![molecular formula C17H20ClN3O2S B5591403 8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)
8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0964758 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
Quinoline derivatives, through their synthesis and modification, have been demonstrated to exhibit significant antibacterial and antioxidant activities. For instance, novel quinoline derivatives have shown potent antibacterial activity against various strains, as well as acting as antioxidants. These compounds are synthesized through reactions involving specific catalysts and characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies, highlighting their potential in developing new antibacterial and antioxidant agents (Jayanna et al., 2013).
Molecular and Supramolecular Structures
The study of quinoline derivatives extends to exploring their molecular and supramolecular structures, which can exhibit a wide range of biological activities including antimicrobial and antiviral activities. The structural analysis involves examining the hydrogen bonding interactions and stacking interactions, which can provide insights into the design of compounds with specific biological activities (Kumara et al., 2016).
Photovoltaic Properties
Quinoline derivatives also find applications in the field of photovoltaics. Research on the photovoltaic properties of quinoline derivatives, such as their use in organic–inorganic photodiode fabrication, demonstrates their potential in improving the efficiency of photovoltaic devices. These studies involve the deposition of films using thermal evaporation techniques and the examination of their electrical properties under different conditions (Zeyada et al., 2016).
Anticancer Potential
The synthesis of quinoline-pyrazolopyridine derivatives for their potential antimalarial activities showcases another significant application. Through specific reactions and characterizations, novel compounds have been developed and tested for their efficacy against malaria, demonstrating the versatility of quinoline derivatives in contributing to the fight against this disease (Saini et al., 2016).
Antimicrobial Activity
Finally, the synthesis of novel pyrazolo[3,4-b]quinoline derivatives highlights their potential as antimicrobial agents. These compounds are synthesized through cyclization processes and evaluated for their antimicrobial activity, offering new pathways for developing treatments against microbial infections (El-Sayed & Aboul‐Enein, 2001).
Eigenschaften
IUPAC Name |
(4aR,7aS)-4-[(8-chloroquinolin-2-yl)methyl]-1-methyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-20-7-8-21(16-11-24(22,23)10-15(16)20)9-13-6-5-12-3-2-4-14(18)17(12)19-13/h2-6,15-16H,7-11H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPPCWUXOUEPS-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)CC3=NC4=C(C=CC=C4Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC4=C(C=CC=C4Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)

![2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)
![4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5591391.png)
![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)
![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)
